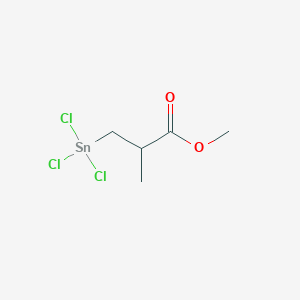
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a trichlorostannyl group attached to a methyl ester of 2-methylpropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester typically involves the esterification of 2-methylpropanoic acid with methanol in the presence of a catalyst. The trichlorostannyl group is introduced through a subsequent reaction with trichlorostannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing groups.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form bonds with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, 3-phenylpropyl ester
- Propanoic acid, 3-hydroxy-2-methyl-, methyl ester
- Propanoic acid, 2-methyl-, 3-methylbutyl ester
Uniqueness
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
59586-04-8 |
|---|---|
Molecular Formula |
C5H9Cl3O2Sn |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
methyl 2-methyl-3-trichlorostannylpropanoate |
InChI |
InChI=1S/C5H9O2.3ClH.Sn/c1-4(2)5(6)7-3;;;;/h4H,1H2,2-3H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
KYVAIZVTPRZWDG-UHFFFAOYSA-K |
Canonical SMILES |
CC(C[Sn](Cl)(Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


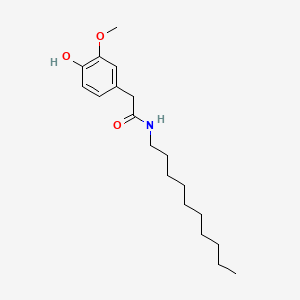
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
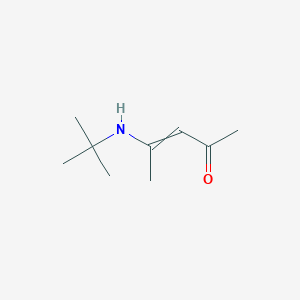

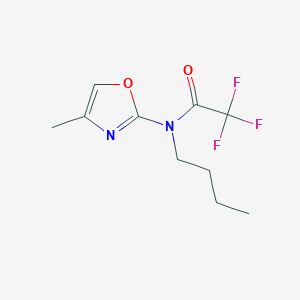
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
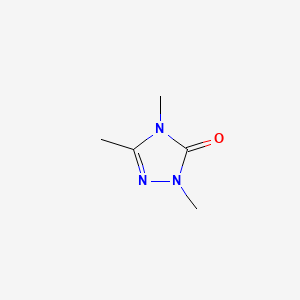

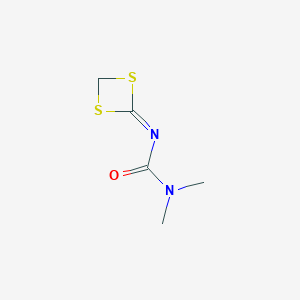
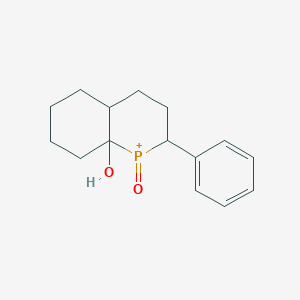


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

